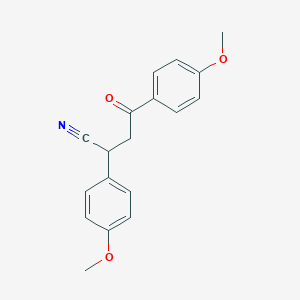

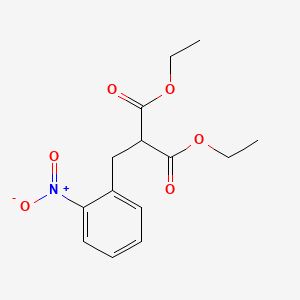

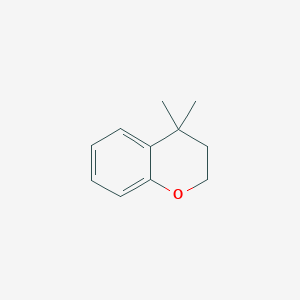

3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure is related to the benzimidazole derivatives discussed in the research. Benzimidazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticonvulsant properties , as well as their potential in anion transport .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For example, the synthesis of 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzotriazoles involves the condensation of 1-[2-(1H-tetrazol-5-yl)-ethyl]-1H-benzotriazole with acid chlorides . Another method described involves the reaction of 4-(1H-benzimidazol-2-yl)-4-oxobutanehydrazide with trichloroacetic acid under microwave irradiation . These methods indicate that the synthesis of the compound might also involve similar condensation reactions under controlled conditions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized using various analytical techniques such as IR, 1H-NMR, 13C-NMR, MS, and CHN analyses . The crystal structure can be confirmed through single-crystal X-ray diffraction analysis, as demonstrated in the synthesis of 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one . These techniques provide detailed information about the molecular geometry and intermolecular interactions within the crystal.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions due to the presence of reactive sites on the molecule. For instance, the synthesized compounds in the papers have been used to evaluate their biological activities, indicating that they can interact with biological targets . The modification of benzimidazole derivatives with electron-withdrawing substituents, such as trifluoromethyl groups, can significantly increase their activity, suggesting that such modifications can enhance the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of substituents like trifluoromethyl groups can affect the compound's electron distribution, acidity, and overall reactivity . The solubility, melting point, and stability of these compounds can be determined experimentally and are crucial for their practical applications, especially in medicinal chemistry.

Relevant Case Studies

Several case studies demonstrate the biological activities of benzimidazole derivatives. For instance, some compounds have shown moderate antibacterial and antifungal activity against Bacillus subtilis and Candida albicans, respectively . Others have exhibited excellent anticonvulsant activity . Additionally, certain derivatives have been found to possess significant antifungal activity against various plant pathogens, surpassing the control fungicide carbendazim . These case studies highlight the potential of benzimidazole derivatives in therapeutic applications.

科学的研究の応用

Benzimidazole and its derivatives are regarded as an important heterocyclic motif that exhibits a wide range of pharmaceutical applications . They have various applications in medicine, chemistry, and other areas . The multitude of benzimidazole derivatives marketed as drugs has led to intensive research in the field for the discovery of new biologically active structures .

- Medicine : They are used in the treatment of various diseases such as cancers, hypertension, viral infections, fungal infections, HIV, convulsions, and diabetes .

- Chemistry : They are used in the synthesis of various chemical compounds .

- Materials Chemistry : They are used in the development of new materials .

- Electronics : They are used in the manufacture of various electronic devices .

- Dyes and Pigments : They are used in the production of various dyes and pigments .

- Agriculture : They are used in the development of various agricultural products .

将来の方向性

特性

IUPAC Name |

3-(1H-benzimidazol-2-yl)-1,1,1-trifluoropropan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)8(16)5-9-14-6-3-1-2-4-7(6)15-9/h1-4H,5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYPHXMVQPUHIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30320723 |

Source

|

| Record name | 3-(1H-Benzimidazol-2-yl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one | |

CAS RN |

782-55-8 |

Source

|

| Record name | 782-55-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1H-Benzimidazol-2-yl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-](/img/structure/B1330543.png)

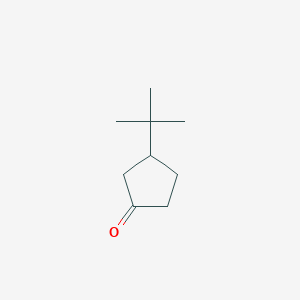

![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B1330552.png)

![4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B1330554.png)

![7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine](/img/structure/B1330559.png)

![4-[(E)-(thiophen-2-ylmethylidene)amino]phenol](/img/structure/B1330560.png)